molecular formula C6H12O3 B1286413 2-Propoxypropanoic acid CAS No. 56674-67-0

2-Propoxypropanoic acid

Cat. No. B1286413
CAS RN: 56674-67-0
M. Wt: 132.16 g/mol
InChI Key: CPCVNVLTHQVAPE-UHFFFAOYSA-N
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Patent
US06890947B2

Procedure details

In analogy to the procedure described in example 44, rac-3-(1H-indol-5-yl)-2-propoxy-propionic acid methyl ester (preparation 6) was reacted with 4-chloromethyl-5-methyl-2-(4-trifluoromethyl-phenyl)-oxazole to give rac-3-1-[5-methyl-2-(4-trifluoromethyl-phenyl)-oxazol-4-yl methyl]-1H-indol-5-yl}-2-propoxy-propionic acid as light yellow solid.
Name
rac-3-(1H-indol-5-yl)-2-propoxy-propionic acid methyl ester
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
C[O:2][C:3](=[O:19])[CH:4]([O:15][CH2:16][CH2:17][CH3:18])[CH2:5]C1C=C2C(=CC=1)NC=C2.ClCC1N=C(C2C=CC(C(F)(F)F)=CC=2)OC=1C>>[CH2:16]([O:15][CH:4]([CH3:5])[C:3]([OH:19])=[O:2])[CH2:17][CH3:18]

Inputs

Step One
Name
rac-3-(1H-indol-5-yl)-2-propoxy-propionic acid methyl ester
Quantity
0 (± 1) mol
Type
reactant
Smiles
COC(C(CC=1C=C2C=CNC2=CC1)OCCC)=O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClCC=1N=C(OC1C)C1=CC=C(C=C1)C(F)(F)F

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C(CC)OC(C(=O)O)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.